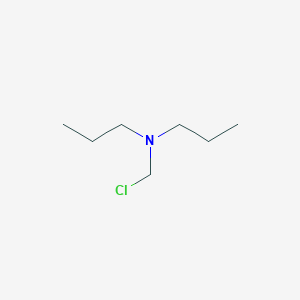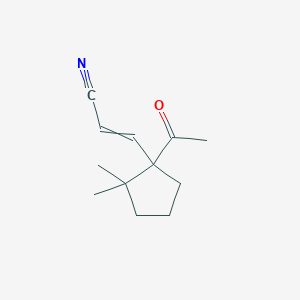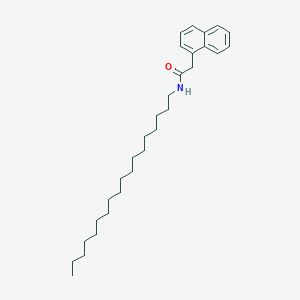![molecular formula C10H6N2O3S3 B14335345 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione CAS No. 105584-16-5](/img/structure/B14335345.png)
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione is a heterocyclic compound that contains both benzothiazole and thiazole moieties. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione typically involves the reaction of benzothiazole derivatives with thiazole compounds under specific conditions. One common method includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions often require catalysts and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole-2-thiol: Shares the benzothiazole moiety and exhibits similar biological activities.
Thiazole Derivatives: Compounds like 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles.
Uniqueness
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione is unique due to its combined benzothiazole and thiazole structures, which confer a distinct set of chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components .
特性
CAS番号 |
105584-16-5 |
|---|---|
分子式 |
C10H6N2O3S3 |
分子量 |
298.4 g/mol |
IUPAC名 |
2-(1,2-benzothiazol-3-ylsulfanyl)-1,1-dioxo-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H6N2O3S3/c13-8-5-18(14,15)10(11-8)16-9-6-3-1-2-4-7(6)17-12-9/h1-4H,5H2 |
InChIキー |
CDKQZOYBRYZQFH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N=C(S1(=O)=O)SC2=NSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
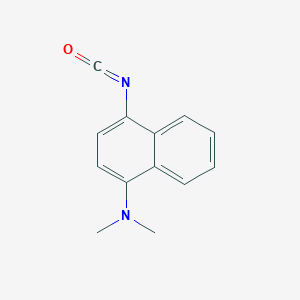
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)
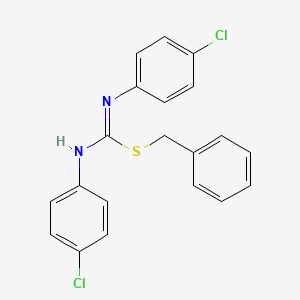
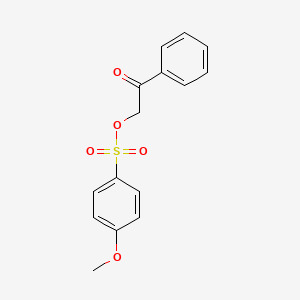

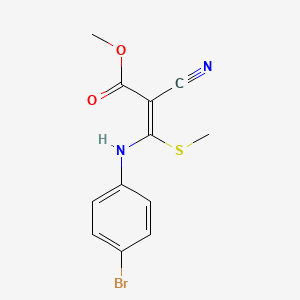
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

